molecular formula C11H10ClNO2 B11885398 Methyl 6-chloro-1-methyl-1H-indole-5-carboxylate CAS No. 848127-77-5

Methyl 6-chloro-1-methyl-1H-indole-5-carboxylate

Cat. No.: B11885398
CAS No.: 848127-77-5
M. Wt: 223.65 g/mol
InChI Key: TWFYGCNNUSKIQW-UHFFFAOYSA-N
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Description

Methyl 6-chloro-1-methyl-1H-indole-5-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a methyl ester group at the 5-position, a chlorine atom at the 6-position, and a methyl group at the 1-position of the indole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-chloro-1-methyl-1H-indole-5-carboxylate can be synthesized through several methods. One common approach involves the esterification of indole-5-carboxylic acid. The reaction typically involves the use of methanol and a strong acid catalyst such as sulfuric acid or methanesulfonic acid under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent quality and scalability .

Mechanism of Action

The mechanism of action of methyl 6-chloro-1-methyl-1H-indole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain protein kinases, affecting cell signaling pathways involved in cancer progression . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-chloro-1-methyl-1H-indole-5-carboxylate is unique due to the combination of functional groups that confer specific chemical reactivity and biological activity. The presence of the chlorine atom enhances its potential for nucleophilic substitution, while the ester group allows for further functionalization .

Biological Activity

Methyl 6-chloro-1-methyl-1H-indole-5-carboxylate (MCMI) is an indole derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

MCMI has the molecular formula C10H8ClNO2 and a molecular weight of approximately 209.63 g/mol. Its structure features a chlorine atom at the 6th position and a methyl ester functional group at the 5th position of the indole ring. This unique configuration contributes to its biological activity and potential therapeutic applications.

Biological Activities

MCMI exhibits several notable biological activities, which can be categorized as follows:

1. Antiviral Properties

  • Preliminary studies suggest that MCMI may exhibit effectiveness against certain viral infections. The specific mechanisms by which it exerts antiviral effects are still under investigation, but its structural characteristics indicate potential interactions with viral components.

2. Anti-inflammatory Effects

  • MCMI has demonstrated the ability to modulate inflammatory responses, making it a candidate for further research in treating inflammatory diseases. The compound's interactions with inflammatory pathways could provide insights into its therapeutic potential.

3. Antimicrobial Activity

  • Indole derivatives, including MCMI, have shown effectiveness against various bacterial and fungal strains. For example, compounds similar to MCMI exhibited minimum inhibitory concentrations (MICs) ranging from 0.0048 mg/mL to 0.0195 mg/mL against Gram-positive bacteria and fungi such as Candida albicans and Bacillus mycoides .

4. Anticancer Activity

  • The compound's potential as an anticancer agent is supported by studies indicating that indole derivatives can inhibit the growth of cancer cells by inducing apoptosis through interactions with proteins such as Mcl-1, an anti-apoptotic factor overexpressed in many cancers . Research has shown that modifications in the indole structure can enhance binding affinity to such targets, suggesting that MCMI may play a role in cancer therapy .

The mechanisms underlying the biological activities of MCMI involve its interaction with specific molecular targets:

  • Binding Affinity : MCMI likely binds to various receptors and enzymes involved in cellular signaling pathways, influencing processes such as apoptosis and inflammation.
  • Protein Interactions : Similar compounds have been shown to interact with proteins like Mcl-1, which is critical for cancer cell survival. By inhibiting these interactions, MCMI may promote apoptosis in malignant cells .

Case Studies and Research Findings

Several studies have explored the biological activity of MCMI and related compounds:

Study Focus Findings
Antiviral ActivityIdentified potential effectiveness against viral infections; further research needed.
Anticancer MechanismsDemonstrated binding affinity to Mcl-1; significant implications for cancer therapy.
Antimicrobial PropertiesShowed MIC values as low as 0.0048 mg/mL against various pathogens; highlights broad-spectrum antimicrobial potential.
Anti-inflammatory EffectsSuggested modulation of inflammatory pathways; further elucidation required for therapeutic applications.

Properties

CAS No.

848127-77-5

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

methyl 6-chloro-1-methylindole-5-carboxylate

InChI

InChI=1S/C11H10ClNO2/c1-13-4-3-7-5-8(11(14)15-2)9(12)6-10(7)13/h3-6H,1-2H3

InChI Key

TWFYGCNNUSKIQW-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=CC(=C(C=C21)Cl)C(=O)OC

Origin of Product

United States

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